3-Chloro-5-methoxy-4-propoxyphenylboronic acid
Description
Chemical Structure and Properties
3-Chloro-5-methoxy-4-propoxyphenylboronic acid (CAS: 2096338-66-6) is a boronic acid derivative featuring a phenyl ring substituted with chlorine at position 3, methoxy at position 5, and propoxy at position 2. Its molecular formula is C₁₀H₁₄BClO₄, with a molecular weight of 260.49 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic materials due to its boronic acid functional group, which facilitates carbon-carbon bond formation .
Properties
IUPAC Name |
(3-chloro-5-methoxy-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6,13-14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZVAVDCYNFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212795 | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-66-6 | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Miyaura Borylation of Halogenated Intermediates
Step 1: Synthesis of 3-Chloro-5-Methoxy-4-Propoxybromobenzene
- Starting Material : 3-Chloro-5-methoxyphenol.
- Propoxylation : Treatment with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate (K2CO3) at 80°C for 12 hours yields 3-chloro-4-propoxy-5-methoxyphenol (87% yield).
- Bromination : Conversion to the bromide via HBr/AcOH in the presence of H2O2 at 0°C affords 3-chloro-5-methoxy-4-propoxybromobenzene (72% yield).
Step 2: Miyaura Borylation
- Reagents : Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst, potassium acetate (KOAc).
- Conditions : Microwave irradiation at 100°C in dimethyl ether (DME) for 1 hour.
- Outcome : Boronate ester intermediate isolated in 89% yield, followed by hydrolysis with 6M HCl to yield the boronic acid (95% purity by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 1 hour (MW) |
| Pd Catalyst Loading | 5 mol% |
| Isolated Yield | 78% (boronic acid) |
Route 2: Directed Ortho-Metalation
Step 1: Lithiation-Borylation
- Substrate : 3-Chloro-4-propoxy-5-methoxybenzene.
- Lithiation : n-BuLi at -78°C in tetrahydrofuran (THF) directs metalation to the boronic acid position (C1), facilitated by the methoxy group’s directing effects.
- Quenching : Trimethyl borate addition at -78°C, followed by acidic workup (2M HCl), affords the boronic acid in 65% yield.
Challenges :
- Competing side reactions due to steric hindrance from the propoxy group.
- Requires cryogenic conditions and strict anhydrous handling.
Optimization Strategies and Critical Parameters
Solvent and Base Selection in Propoxylation
Catalyst Systems in Miyaura Borylation
- Pd Catalysts : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in sterically hindered systems (89% vs. 68% yield).
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 24 hours to 1 hour with comparable yields.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC : >98% purity (C18 column, 60:40 acetonitrile/water).
- Stability : Decomposes above 150°C; store at -20°C under nitrogen.
Industrial-Scale Considerations and Cost Analysis
Cost Drivers
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura coupling is the most prominent reaction for this compound, enabling C–C bond formation with aryl/heteroaryl halides. The electron-donating methoxy and propoxy groups enhance the stability of the boronic acid, while the chloro substituent modulates electronic effects.
Key Findings:
-
Catalytic Systems : Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) are effective. Aqueous conditions with β-cyclodextrin as a supramolecular catalyst enhance reaction efficiency in water .
-
Substrate Scope :
Petasis Borono-Mannich Reaction
This three-component reaction involves amines, carbonyl compounds, and boronic acids. The chloro and methoxy groups direct regioselectivity during iminium ion formation.
Key Findings:
-
Reaction Efficiency : Demonstrated in synthesizing alkylaminophenols using CoFe₂O₄ nanoparticles as magnetically retrievable catalysts .
-
Substrate Compatibility :
| Carbonyl Compound | Amine | Product | Yield (%) | Catalyst | Source |
|---|---|---|---|---|---|
| Glyoxylic acid | Morpholine | N-Morpholino-3-chloro-5-methoxy-4-propoxyphenylglycine | 94 | CoFe₂O₄, 80°C |
Radical-Mediated C–H Functionalization
Copper-catalyzed reactions enable α-C–H functionalization adjacent to nitrogen atoms, forming iminium intermediates.
Key Findings:
-
Mechanistic Pathway :
-
Example : Reaction with methyl 2-(p-tolylamino)acetate delivers double Friedel-Crafts alkylation products (yield: 85%) .
Nucleophilic Substitution Reactions
The boronic acid participates in nucleophilic displacements, particularly under basic conditions.
Key Findings:
-
Esterification/Alkylation : Reacts with 1-bromo-3-chloropropane in DMF/K₂CO₃ to form ether-linked derivatives (yield: 90%) .
-
Nitration/Reduction : Sequential nitration (HNO₃/AcOH) and Fe-mediated reduction yields aminobenzoate intermediates .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Key Applications:
- Building Block for Complex Molecules: This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling
| Compound Name | Reactivity | Typical Yield | Applications |
|---|---|---|---|
| 3-Chloro-5-methoxy-4-propoxyphenylboronic acid | High | 80-95% | Pharmaceutical intermediates |
| 3-Formylphenylboronic acid | Moderate | 60-75% | Organic synthesis |
| 4-Methoxyphenylboronic acid | High | 85-90% | Material science |
Medicinal Chemistry
Biological Activity:
- Enzyme Inhibition: Boronic acids, including this compound, have been shown to inhibit serine proteases and other enzymes, making them valuable in drug discovery. The mechanism involves the formation of reversible covalent bonds with diols and other nucleophiles, which allows interaction with various biological targets.
Case Study:
- A study demonstrated that derivatives of boronic acids can act as effective inhibitors against certain proteases involved in inflammatory diseases. The ability of this compound to form stable complexes with target enzymes suggests potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Material Science
Applications in Advanced Materials:
- Sensor Development: The unique binding properties of boronic acids enable their use in creating sensors that detect specific biomolecules. The ability to form reversible bonds enhances the sensitivity and selectivity of these sensors.
Table 2: Properties of Boronic Acids in Material Science
| Property | Importance |
|---|---|
| Reversible Bonding | Key for sensor functionality |
| Solubility | Affects material compatibility |
| Stability | Essential for long-term applications |
Industrial Applications
Synthetic Routes:
- The industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings but on a larger scale. Optimizing reaction conditions is crucial for maximizing yield and minimizing costs.
Reaction Conditions:
- Common conditions involve the use of a palladium catalyst, a base (such as potassium carbonate), and solvents like toluene or ethanol under inert atmospheres .
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors. The boronic acid group can form a tetrahedral boronate complex with diols, which is crucial for its inhibitory activity against enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are influenced by substituent positions and functional groups. Below is a comparison with closely related derivatives:
Table 1: Structural and Functional Group Comparison
Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups :
- The chloro group (electron-withdrawing) at position 3 enhances electrophilicity, improving cross-coupling efficiency. This is shared across all chloro-substituted analogues .
- Methoxy and propoxy groups (electron-donating) at positions 4/5 stabilize the boronic acid via resonance but may reduce reactivity compared to trifluoromethyl or ester-substituted derivatives (e.g., 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid) .
Thermal Stability :
Thermogravimetric analysis (TGA) of alkoxy-substituted boronic acids (e.g., propoxy/methoxy) shows mass loss starting at ~150°C due to decomposition, whereas trifluoromethyl derivatives (e.g., CF₃ at position 5) exhibit higher thermal stability (decomposition onset ~200°C) .
Table 2: Hazard Profiles
Biological Activity
3-Chloro-5-methoxy-4-propoxyphenylboronic acid (CAS No. 2096338-66-6) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique chemical properties allow it to participate in diverse biological activities, making it a valuable compound for drug discovery and development.
The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological targets, including enzymes and receptors. The mechanism involves the formation of a tetrahedral boronate complex, which is significant for its inhibitory activity against serine proteases and other enzymes involved in various biochemical pathways.
Biological Activity
Inhibition of Enzymes : Boronic acids, including this compound, are recognized for their ability to inhibit serine proteases. This inhibition is pivotal in the context of therapeutic applications targeting diseases such as cancer and inflammatory disorders .
Anticancer Activity : Research indicates that compounds with boronic acid functionalities can exhibit anticancer properties. For instance, they may interfere with cell signaling pathways that regulate proliferation and apoptosis in cancer cells. The specific activity of this compound in this regard remains an area of active investigation .
Potential Applications in Drug Discovery : The compound serves as a building block in the synthesis of more complex molecules that may have enhanced biological activities. Its role in the Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds critical for constructing pharmacologically relevant compounds .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other boronic acids:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 3-Formylphenylboronic acid | Moderate enzyme inhibition | Lacks propoxy group which may affect solubility |
| 4-Methoxyphenylboronic acid | Anticancer properties | Different substituents leading to varied reactivity |
| 3-Chloro-4-methylphenylboronic acid | Potential anti-inflammatory effects | Variation in halogen substituents influences binding |
Case Studies and Research Findings
A study focusing on the synthesis of novel boronic acids highlighted the potential of this compound as a lead compound in developing inhibitors for specific kinases involved in cancer progression. The findings suggest that modifications to the boronic acid structure can significantly enhance selectivity and potency against target enzymes .
Another investigation into the pharmacological profiles of boronic acids found that those with electron-withdrawing groups (like chlorine) exhibited improved binding affinities to serine proteases, indicating that this compound might possess superior inhibitory effects compared to its analogs lacking such groups .
Q & A
Q. What are the recommended synthetic routes for preparing 3-chloro-5-methoxy-4-propoxyphenylboronic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A plausible route includes:
Chlorination and Alkoxylation : Introduce chlorine and methoxy/propoxy groups via electrophilic aromatic substitution (EAS) using reagents like Cl₂ (for chlorination) and alkyl halides (e.g., propyl bromide) under basic conditions .
Boronation : Install the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity. Avoid prolonged air exposure, as boronic acids degrade via protodeboronation .
Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The ortho -chloro and para -propoxy groups create steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst. The electron-withdrawing chloro group enhances electrophilicity, accelerating transmetallation, while the methoxy/propoxy groups moderate electron density .
Q. Experimental Optimization :
- Catalyst Screening : Test Pd(OAc)₂ with ligands (SPhos, XPhos, P(t-Bu)₃) in toluene/ethanol.
- Solvent Effects : Use polar aprotic solvents (DMF, THF) to improve solubility of bulky aryl halides.
- Temperature : Reactions often require heating (80–100°C) or microwave-assisted conditions (120°C, 30 min) .
Advanced Research Questions
Q. How can contradictory yields in cross-coupling reactions involving this boronic acid be systematically analyzed?
Methodological Answer: Contradictions often arise from:
- Protodeboronation : Monitor boronic acid stability via ¹¹B NMR or HPLC. Use stabilizers like ethylene glycol or lower reaction temperatures .
- Catalyst Deactivation : Trace moisture or oxygen can poison palladium. Employ Schlenk techniques or degassed solvents.
- Substrate Compatibility : Test reactivity with electronically diverse aryl halides (e.g., electron-deficient vs. electron-rich partners).
Case Study :
A 2024 study found that coupling with 4-nitroiodobenzene gave 72% yield (Pd/XPhos), but only 35% with 4-methoxybromobenzene. The electron-rich partner likely slowed oxidative addition, necessitating higher catalyst loading (5 mol% Pd) .
Q. What strategies mitigate solubility challenges during large-scale reactions with this boronic acid?
Methodological Answer: The compound’s low solubility in aqueous media requires:
- Co-Solvent Systems : Use THF/water (3:1) or DME/ethanol mixtures.
- Microwave Assistance : Enhances dissolution at elevated temperatures.
- Derivatization : Temporarily protect the boronic acid as a trifluoroborate salt (e.g., using KHF₂), improving stability and solubility .
Q. How can computational modeling predict the regioselectivity of this boronic acid in multi-component reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:
- Nucleophilic Attack : The boron atom’s electrophilicity directs attack to electron-deficient aryl halides.
- Steric Maps : Molecular mechanics (MMFF94) visualize steric clashes between the propoxy group and coupling partners .
Validation : A 2023 study correlated computed activation energies (ΔG‡) with experimental yields (R² = 0.89), confirming meta-coupling preference in sterically hindered systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
